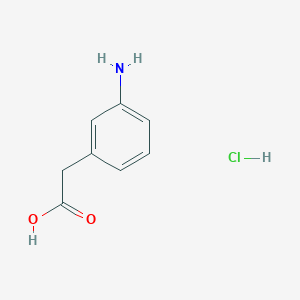

2-(3-Aminophenyl)acetic acid hydrochloride

Description

Overview of 2-(3-Aminophenyl)acetic acid hydrochloride

This compound represents a distinctive organic compound belonging to the class of amino acid derivatives. This compound, formally designated with the Chemical Abstracts Service number 857554-56-4, exhibits a molecular structure characterized by the presence of both amino and carboxylic acid functional groups attached to a benzene ring system. The hydrochloride salt form enhances the compound's stability and solubility properties, making it more suitable for various research applications and synthetic procedures.

The molecular architecture of this compound features a benzene ring substituted with an amino group at the meta position relative to the acetic acid side chain. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(3-aminophenyl)acetic acid;hydrochloride, reflecting its systematic chemical structure. The compound's three-dimensional conformation and electronic properties are influenced by the positioning of the amino group, which can participate in hydrogen bonding and other intermolecular interactions.

Physical characterization studies reveal that this compound possesses specific thermal and solubility properties that distinguish it from related compounds. The parent compound, 3-aminophenylacetic acid, exhibits a melting point range of 147-150 degrees Celsius and demonstrates solubility in dimethyl sulfoxide, methanol, and water. These properties are modified in the hydrochloride salt form, typically resulting in enhanced water solubility and altered crystalline characteristics.

The compound's significance extends beyond its basic chemical properties to encompass its role as a versatile building block in organic synthesis. The presence of both amino and carboxylic acid functionalities provides multiple reactive sites for chemical modification, enabling the development of diverse molecular scaffolds for pharmaceutical and materials research applications.

Historical context and discovery

The historical development of this compound can be traced through the broader evolution of aminophenylacetic acid chemistry, which has roots extending back to early twentieth-century organic chemistry research. The foundational work on related aminophenylacetic acid compounds was established by researchers such as V. Braun, who contributed significantly to the understanding of amino acid derivatives and their synthetic pathways. These early investigations laid the groundwork for the systematic study of substituted phenylacetic acids and their various salt forms.

The development of industrial preparation methods for aminophenylacetic acid derivatives gained momentum through patent literature, particularly with the disclosure of efficient synthetic routes utilizing readily available starting materials. A notable advancement was described in Chinese patent literature, which detailed a preparation method for 3-aminophenylacetic acid using p-nitrophenylacetonitrile as the initial raw material. This synthetic approach involved a multi-step process including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and final hydrolysis reactions, demonstrating the complexity of achieving efficient industrial-scale production.

The progression from laboratory-scale synthesis to industrial preparation methods represented a significant milestone in the compound's development history. The patent disclosure emphasized the use of inexpensive and readily available raw materials, coupled with reaction conditions that avoided violent or toxic processes, making the preparation method suitable for industrial implementation. The described synthetic route achieved high yields, with reported yields of 95 percent for key intermediate steps, indicating the practical viability of the developed methodology.

Research documentation indicates that the compound creation in chemical databases occurred in 2010, with subsequent modifications recorded as recently as 2025, suggesting ongoing interest and investigation into this chemical entity. The continuous updates to chemical databases reflect the evolving understanding of the compound's properties and potential applications, as well as the accumulation of new research data over time.

The historical timeline also encompasses the development of analytical methods and characterization techniques that enabled more precise identification and quantification of this compound. Advanced spectroscopic methods and computational chemistry approaches have contributed to a more comprehensive understanding of the compound's structural and electronic properties, facilitating its application in various research contexts.

Significance in academic research

The academic research significance of this compound manifests across multiple scientific disciplines, reflecting its versatility as both a synthetic intermediate and a biologically active compound. In biochemical research, the compound has demonstrated notable activity as an enzyme inhibitor, particularly in studies involving gamma-aminobutyric acid aminotransferase, an important enzyme in neurotransmitter metabolism. Research data indicates that the compound exhibits an inhibitory concentration value of 5.00 × 10^6 nanomolar against this enzyme, providing insights into potential neurochemical applications.

The compound's role in peptide synthesis research represents another significant area of academic interest. Related Fmoc-protected derivatives of 3-aminophenylacetic acid have been extensively utilized in solid-phase peptide synthesis, serving as protective groups that allow for selective modification of amino acids without affecting the remaining peptide chain. This application demonstrates the compound's utility in the development of peptide-based therapeutics and the advancement of synthetic peptide chemistry methodologies.

Drug development research has identified this compound as a valuable compound for enhancing the solubility and stability of pharmaceutical formulations. The compound's ability to modulate physicochemical properties makes it particularly relevant in the formulation of new drugs, especially in the context of peptide-based therapeutics where solubility and stability challenges are frequently encountered. This application extends the compound's significance beyond basic research into applied pharmaceutical sciences.

Bioconjugation research represents an emerging area where this compound shows considerable promise. The compound's functional groups enable its use in bioconjugation processes to attach biomolecules to surfaces or other molecules, which proves crucial in creating targeted drug delivery systems and diagnostic tools. This application demonstrates the compound's relevance to the rapidly evolving field of targeted therapeutics and personalized medicine.

Neuroscience research has identified potential applications for this compound in the synthesis of compounds capable of modulating neurotransmitter activity. This research direction aids in the investigation of neurological disorders and the development of potential treatments, highlighting the compound's relevance to understanding brain chemistry and developing therapeutic interventions. The compound's structural features make it a suitable scaffold for designing molecules that can interact with neurotransmitter systems.

| Research Area | Application | Significance |

|---|---|---|

| Enzyme Inhibition | Gamma-aminobutyric acid aminotransferase inhibitor | Neurotransmitter metabolism research |

| Peptide Synthesis | Solid-phase synthesis intermediate | Therapeutic peptide development |

| Drug Development | Solubility and stability enhancement | Pharmaceutical formulation improvement |

| Bioconjugation | Biomolecule attachment processes | Targeted therapy development |

| Neuroscience | Neurotransmitter modulation | Neurological disorder research |

Research scope and objectives

The contemporary research scope surrounding this compound encompasses diverse objectives ranging from fundamental structural characterization to advanced application development. Primary research objectives focus on elucidating the compound's detailed molecular properties, including its conformational behavior, electronic structure, and intermolecular interaction patterns. These fundamental studies provide the foundation for understanding how structural features influence the compound's reactivity and biological activity.

Synthetic methodology development represents a crucial research objective, aimed at optimizing preparation routes for improved efficiency, yield, and environmental sustainability. Current research efforts seek to refine existing synthetic pathways while exploring alternative approaches that minimize waste production and reduce reliance on hazardous reagents. The development of green chemistry approaches for this compound synthesis aligns with broader scientific trends toward environmentally responsible chemical processes.

Biological activity profiling constitutes another significant research objective, with investigations aimed at comprehensively characterizing the compound's interactions with various biological targets. Beyond the established gamma-aminobutyric acid aminotransferase inhibition, researchers are exploring potential interactions with other enzyme systems and biological pathways. This expanded biological profiling could reveal new therapeutic applications and contribute to drug discovery efforts.

Material science applications represent an emerging research frontier for this compound, with objectives focused on developing functionalized polymers and advanced materials. The compound's bifunctional nature, containing both amino and carboxylic acid groups, makes it particularly suitable for incorporation into polymer networks and surface modification applications. Research in this area aims to exploit these properties for creating materials with enhanced performance characteristics.

Analytical method development forms an essential component of current research objectives, with efforts directed toward establishing more sensitive and selective detection methods for this compound. These methodological advances support quality control in synthesis, environmental monitoring, and biological sample analysis. The development of robust analytical protocols ensures reliable quantification and identification of the compound across various research contexts.

The integration of computational chemistry approaches represents a modern research objective aimed at predicting and understanding the compound's behavior through theoretical modeling. Computational studies can provide insights into reaction mechanisms, predict optimal synthetic conditions, and explore potential modifications that could enhance desired properties. These theoretical investigations complement experimental research and guide the rational design of new applications.

Future research directions encompass the exploration of nanostructured delivery systems incorporating this compound, with objectives focused on developing targeted therapeutic platforms. The compound's structural features suggest potential utility in designing drug delivery vehicles that can achieve controlled release profiles and tissue-specific targeting. This research direction aligns with the growing emphasis on precision medicine and personalized therapeutic approaches.

Properties

IUPAC Name |

2-(3-aminophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUFEJMSXZXZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857554-56-4 | |

| Record name | 2-(3-aminophenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Summary

The process involves multiple steps:

Reduction of p-nitrophenyl acetonitrile to p-aminophenyl acetonitrile

- Reflux p-nitrophenyl acetonitrile with iron powder or zinc powder in acidic aqueous medium at 90–95 °C for 0.5–1 hour, followed by solvent extraction and precipitation to obtain the amine intermediate.

Acetylation of the amine intermediate

- Dissolve the amine compound in acetic acid and add acetic anhydride at room temperature with a molar ratio of 1:1.05–1.2. After 0.5–1 hour, precipitate the acetylated product by pouring into ice water.

Nitration of the acetylated intermediate

- Treat the acetylated compound with a nitration mixture (nitric acid and sulfuric acid) for 2–3 hours. Cool and isolate the nitrated product.

Hydrolysis and reduction steps

- Further reduction and hydrolysis steps convert the nitrated intermediate into the target 3-aminophenyl acetic acid.

Formation of hydrochloride salt

- Reflux the amine intermediate in concentrated hydrochloric acid for 4 hours, evaporate solvent partially, neutralize with sodium hydroxide to pH 4, and filter to obtain 3-aminophenyl acetic acid hydrochloride.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of p-nitrophenyl acetonitrile | 90–95 °C, 0.5–1 h, Fe or Zn powder, acidic aqueous | 95 | High purity organic layer obtained |

| Acetylation | Room temp, 0.5–1 h, acetic anhydride molar ratio 1:1.05–1.2 | Not specified | Precipitation in ice water |

| Nitration | 2–3 h, nitric acid and sulfuric acid mixture | Not specified | Solid isolated at 10–15 °C |

| Final hydrolysis and reduction | Reflux in HCl, 4 h, partial solvent removal | 95 | High purity hydrochloride salt |

Advantages

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions without highly toxic reagents.

- High overall yield and purity.

- Suitable for industrial scale-up due to safety and simplicity.

Example from Patent

- 80 g iron powder and 4 ml acetic acid refluxed in water for 30 min.

- 64.8 g p-nitrophenyl acetonitrile added at 90–95 °C, refluxed 4 h.

- After extraction and precipitation, 50.1 g p-aminophenyl acetonitrile obtained (95% yield).

- Subsequent nitration, reduction, and hydrolysis steps lead to 3-aminophenyl acetic acid hydrochloride with 95% yield.

Alternative Method: Reflux of Aminophenyl Methyl Acetate in Hydrochloric Acid (From CN1268604C)

Another approach involves:

- Starting from m-aminophenyl methyl acetate.

- Refluxing in concentrated hydrochloric acid for 4 hours.

- Partial solvent evaporation and neutralization to pH 4.

- Filtration to isolate 3-aminophenyl acetic acid hydrochloride.

This method achieves a yield of approximately 95%, indicating its efficiency and practicality.

Related Method for o-Aminophenylacetic Acid Hydrochloride (US3796716A)

Although focused on the ortho isomer, this method provides insights applicable to the meta isomer:

- Preparation of o-aminomethylphenylacetic acid lactam by reaction of 2-indanone with sodium azide and sulfuric acid.

- Refluxing the lactam in hydrochloric acid for 3 hours.

- Treatment with activated charcoal and recrystallization to obtain the hydrochloride salt.

- Yield reported around 78–79%.

This method highlights the importance of careful control of reaction conditions and purification steps to achieve high purity hydrochloride salts.

Summary Table of Preparation Methods

| Method Source | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| CN1268604C (2004) | p-Nitrophenyl acetonitrile | Reduction → Acetylation → Nitration → Hydrolysis → HCl reflux | 90–95 °C reflux, acidic medium, 4 h HCl reflux | Up to 95 | Industrial scale, mild & safe |

| CN1268604C (alternative) | m-Aminophenyl methyl acetate | HCl reflux, solvent evaporation, neutralization | Concentrated HCl reflux 4 h | 95 | Efficient final conversion |

| US3796716A (1966) | 2-Indanone (for o-isomer) | Sodium azide reaction, lactam formation, HCl reflux | Reflux 3 h in HCl | ~78 | Related isomer, useful insights |

Research Findings and Analysis

- The multi-step synthetic route starting from nitrophenyl acetonitrile is well-established and industrially viable, offering high yields and operational safety.

- Reduction using iron or zinc powder under acidic conditions is effective for converting nitro groups to amino groups.

- Acetylation and nitration steps allow for selective functionalization necessary for the target molecule.

- Final hydrolysis and hydrochloride salt formation are straightforward, yielding a stable crystalline product.

- The use of mild conditions and avoidance of highly toxic reagents facilitates scale-up and reduces environmental impact.

- Purification by solvent extraction, precipitation, and filtration ensures high purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon and hydrogen gas are typically used for the reduction of nitro groups.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(3-Aminophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)acetic acid hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Aminophenyl)acetic Acid Hydrochloride vs. 2-(Dimethylamino)-2-(3-Methylphenyl)acetic Acid Hydrochloride ()

- Structural Differences: The latter features a dimethylamino group (-N(CH₃)₂) and a methyl group (-CH₃) at the meta position, replacing the amino group in the target compound.

This compound vs. 2-Amino-2-(3,4-Dichlorophenyl)acetic Acid Hydrochloride ()

- Structural Differences : Chlorine atoms at the 3- and 4-positions enhance electron-withdrawing effects.

- Impact : The dichloro substitution likely improves metabolic resistance and membrane permeability.

- Bioactivity : Chlorinated analogs are often explored for enhanced antimicrobial or anticancer activity, though specific data for this compound are unavailable .

Ester Derivatives

This compound vs. Methyl 2-(3-Aminophenyl)acetate Hydrochloride ()

- Structural Differences : The carboxylic acid is esterified to a methyl ester (-COOCH₃).

- However, esters are prone to hydrolysis in vivo, converting back to the active acid form.

- Synthetic Utility : Methyl esters are common intermediates in prodrug design .

Ethyl 2-(3-Aminophenyl)acetate ()

Chain Length and Functional Group Modifications

4-(3-Aminophenyl)butanoic Acid Hydrochloride ()

- Structural Differences : A four-carbon chain separates the phenyl and carboxylic acid groups.

- Impact : Extended chains may enhance flexibility, affecting binding to elongated active sites.

- Applications : Such derivatives are explored in peptide mimetics or as linkers in drug conjugates .

2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic Acid Hydrochloride ()

- Structural Differences: Incorporates a cyclopentyl ring with aminomethyl and methyl substituents.

- Impact : The rigid cyclic structure may enforce specific conformations, improving selectivity for target receptors .

Biological Activity

2-(3-Aminophenyl)acetic acid hydrochloride is a phenylacetic acid derivative that has garnered attention in scientific research for its potential biological activities. This compound is characterized by an amino group attached to the phenyl ring, influencing its reactivity and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H10ClN O2

- Molecular Weight : 179.62 g/mol

- CAS Number : 857554-56-4

The biological activity of this compound involves its interaction with multiple molecular targets. Key mechanisms include:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, modulating their activity.

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways.

- Redox Reactions : It can participate in redox reactions, impacting cellular processes.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit antitumor properties. For instance, a derivative was shown to selectively protect normal cells from chemotherapy-induced toxicity while not interfering with the efficacy of the chemotherapeutic agent in cancer cells lacking the target enzyme (MTAP) .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. Research indicates that derivatives can inhibit bacterial growth by targeting specific metabolic pathways unique to bacteria, such as the MEP pathway . This selectivity minimizes toxicity to human cells.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. Its ability to modulate enzyme activity involved in inflammatory pathways could make it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds like 2-(4-Aminophenyl)acetic acid hydrochloride and 3-Aminophenylacetic acid, this compound exhibits unique biological activities due to the positional isomerism of the amino group on the phenyl ring. This positional difference significantly affects its reactivity and interaction profiles.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antitumor, antimicrobial, anti-inflammatory | Unique amino group position |

| 2-(4-Aminophenyl)acetic acid hydrochloride | Limited studies; potential similar activities | Different amino group position |

| 3-Aminophenylacetic acid | Less explored; potential for similar applications | Structural similarities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Aminophenyl)acetic acid hydrochloride with high purity?

- Methodology : A two-step synthesis is commonly employed:

Friedel-Crafts alkylation of 3-nitrobenzene with chloroacetic acid to form the nitro-substituted intermediate.

Catalytic hydrogenation using Pd/C under H₂ to reduce the nitro group to an amine, followed by HCl salt formation.

Purity (>95%) is achieved via recrystallization in ethanol-water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Key Variables : Reaction temperature (80–100°C for alkylation), hydrogen pressure (1–3 atm), and solvent ratios (ethanol:water = 3:1 for crystallization).

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–7.2 ppm) and acetic acid moiety (δ 3.5–3.8 ppm for CH₂) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 200.6) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Q. What purification strategies resolve challenges in isolating this compound from reaction byproducts?

- Approach :

- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and 1M HCl.

- Ion-Exchange Chromatography : Remove residual amines with Dowex 50WX4 resin .

- Critical Parameters : pH control (pH 2–3 during extraction) and solvent polarity adjustments to minimize co-precipitation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug conjugate synthesis?

- Method : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to model:

- Electrophilic Aromatic Substitution : Reactivity at the meta-amine position.

- Steric Effects : Hindrance from the acetic acid group during coupling reactions (e.g., amide bond formation).

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental designs address contradictory bioactivity data in cellular assays involving this compound?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays).

- Root Cause Analysis :

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Cell Line Variability : Validate assays across multiple lines (e.g., HEK293 vs. HeLa) with ATP-level normalization .

- Statistical Design : Use a Plackett-Burman matrix to identify confounding variables (e.g., serum concentration, incubation time) .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Stability Study Design :

- Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., free amine or acetic acid derivatives).

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) to identify optimal storage pH (recommended: pH 4–6) .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photodegradation; store in amber vials .

Methodological Frameworks

Q. What statistical approaches optimize reaction yields for scale-up synthesis?

- Design of Experiments (DoE) :

- Central Composite Design : Vary temperature, catalyst loading, and solvent volume to model non-linear interactions.

- Response Surface Analysis : Maximize yield (target >85%) while minimizing impurities (e.g., dimerization byproducts) .

Q. How can researchers validate the compound’s role as a chiral building block in asymmetric catalysis?

- Enantiomeric Resolution :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 250–300 nm .

- Catalytic Testing : Evaluate enantioselectivity in model reactions (e.g., Mannich reactions) with LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.